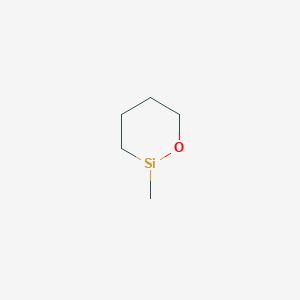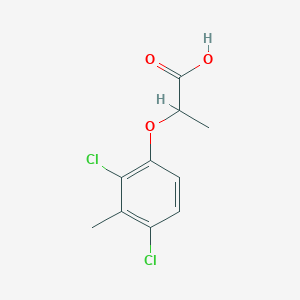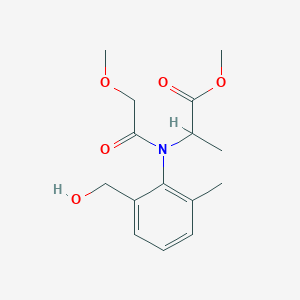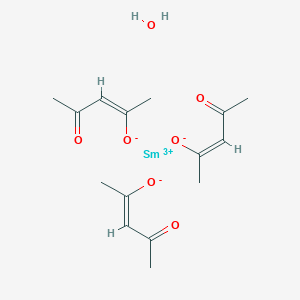
Methicone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methicone is a silicone-based compound commonly used in various cosmetic and personal care products. It is a type of organosilicon compound, specifically a methylated silicone, which provides excellent emollient properties and enhances the spreadability of products. This compound is known for its ability to create a smooth, silky texture and improve the water resistance of formulations .
Mechanism of Action
Target of Action
It’s known that polymethylhydrosiloxane is used in various industries, including cosmetics, adhesives, and coatings . In these applications, it interacts with different materials and substances, acting as a texture enhancer, cross-linking agent, and protective barrier, respectively .
Mode of Action
In cosmetics, Polymethylhydrosiloxane forms a thin film on the skin, improving the spreadability and feel of the product . In adhesives, it acts as a cross-linking agent, forming chemical bonds between polymer chains to create a strong and stable adhesive bond . In coatings, it forms a protective barrier on the surface, preventing water penetration and protecting against environmental damage .
Biochemical Pathways
For instance, in the formation of adhesives, it may influence polymerization reactions .
Pharmacokinetics
It’s known that polymethylhydrosiloxane is practically insoluble in water but soluble in most common organic solvents . This solubility profile may influence its bioavailability in different environments.
Result of Action
The molecular and cellular effects of CID 12487658’s action depend on its application. In cosmetics, it enhances texture and spreadability . In adhesives, it improves strength and durability . In coatings, it provides water repellency and weather resistance .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of CID 12487658. For instance, its solubility in different solvents can affect its distribution and effectiveness in various applications .
Preparation Methods
Methicone is synthesized through a process known as hydrosilylation, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst and is carried out under mild conditions. The general reaction can be represented as follows:
R2SiH2+CH2=CH2→R2SiCH2CH3
In industrial production, this compound is often prepared by reacting dimethylchlorosilane with water, followed by polymerization. This process involves the hydrolysis of dimethylchlorosilane to form silanol groups, which then undergo condensation to form the silicone polymer .
Chemical Reactions Analysis
Methicone primarily undergoes substitution reactions due to the presence of reactive silicon-hydrogen bonds. Common reagents used in these reactions include alkenes and alkynes, which react with this compound in the presence of a platinum catalyst. The major products formed from these reactions are various organosilicon compounds with different functional groups attached to the silicon atom .
Scientific Research Applications
Methicone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a hydrophobizing agent for powders, making them water-resistant and easily spreadable. This property is particularly useful in the formulation of mineral sunscreens and makeup products .
In biology and medicine, this compound is used in the development of drug delivery systems due to its biocompatibility and ability to form stable emulsions. It is also used in wound care products and scar treatment creams for its skin-conditioning properties .
In the industrial sector, this compound is used as a lubricant and release agent in various manufacturing processes. Its ability to reduce surface tension and improve the flow properties of materials makes it valuable in the production of plastics, rubber, and other materials .
Comparison with Similar Compounds
Methicone is often compared to other silicone-based compounds such as dithis compound and cyclothis compound. While all these compounds share similar emollient properties, this compound is unique in its ability to hydrophobize powders and improve the spreadability of formulations. Dithis compound, on the other hand, is more commonly used for its conditioning properties in hair and skin care products .
Similar compounds to this compound include:
Dithis compound: A silicone compound with two methyl groups attached to each silicon atom, commonly used in cosmetics for its conditioning properties.
Cyclothis compound: A cyclic silicone compound used in personal care products for its lightweight and non-greasy feel.
Polydimethylsiloxane: A silicone polymer with a wide range of applications, from cosmetics to industrial lubrication.
This compound’s unique properties make it a valuable ingredient in various formulations, particularly where water resistance and spreadability are desired.
Properties
InChI |
InChI=1S/C5H11OSi/c1-7-5-3-2-4-6-7/h2-5H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYXVOOPRILIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733323 |
Source


|
| Record name | 2-Methyl-1,2-oxasilinanato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70761-33-0, 9004-73-3 |
Source


|
| Record name | 2-Methyl-1,2-oxasilinanato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly[oxy(methylsilylene)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)


![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)







![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)
